

Application Notes and Protocols: Azidation of 2,4,6-Trichloropyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: *2,4,6-Triaminopyrimidine-5-carbonitrile*

Cat. No.: *B584506*

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These application notes provide a detailed protocol for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile, a high-energy, nitrogen-rich compound. The protocol is intended for researchers in chemistry, materials science, and drug development.

Introduction

The azidation of polychlorinated pyrimidines is a critical transformation for accessing highly functionalized and energetic materials. 2,4,6-Triazidopyrimidine-5-carbonitrile is a valuable compound synthesized from the commercially available 2,4,6-trichloropyrimidine-5-carbonitrile. [1] This triazide derivative is noted for its high positive heat of formation, high melting point, and moderate sensitivity to impact and friction, making it a compound of interest for energetic materials research.[1][2] The synthesis is achieved through nucleophilic substitution of the chloro groups with azide moieties using sodium azide. The choice of solvent is crucial; aqueous acetone is employed to prevent the undesirable reaction between the nitrile group and sodium azide that can occur in solvents like DMSO.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile.

Parameter	Value	Reference
Reactant	2,4,6-trichloropyrimidine-5-carbonitrile	[1]
Reagent	Sodium Azide (NaN ₃)	[1]
Solvent	Aqueous Acetone	[1]
Reaction Time	6 hours	[1]
Reaction Temperature	Boiling point of solvent	[1]
Product Yield	82%	[1] [2]
Product Melting Point	High (specific value not stated in abstract)	[1]
Product Formula	C ₅ N ₁₁	
UV Spectrum (λ _{max})	275 nm	[1]
¹³ C NMR (ppm)	162.7 (C-2), 166.9 (C-4,6), 80.9 (C-5), 110.4 (CN)	[1]

Experimental Protocols

Safety Precautions:

- Warning: The product, 2,4,6-triazidopyrimidine-5-carbonitrile, is an energetic material with moderate sensitivity to impact and friction.[\[1\]](#) Handle with extreme care using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
- Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and metals.

Materials and Reagents:

- 2,4,6-trichloropyrimidine-5-carbonitrile

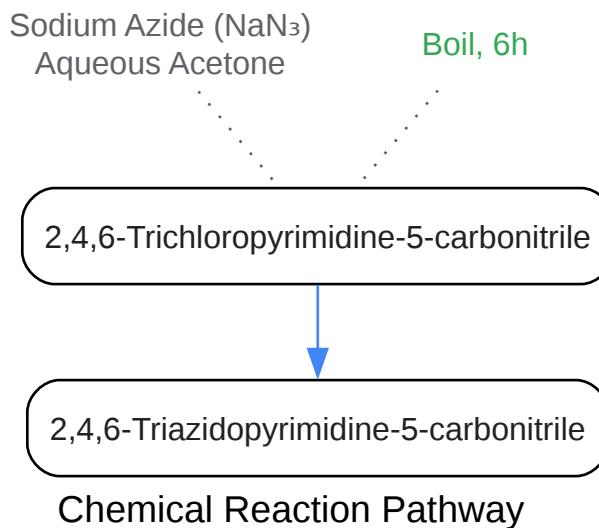
- Sodium azide (NaN₃)
- Acetone
- Distilled water

Procedure for the Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trichloropyrimidine-5-carbonitrile.
- Reagent Addition: Add sodium azide to the flask. A molar excess of sodium azide is typically used to ensure complete substitution.
- Solvent Addition: Add a mixture of acetone and water (aqueous acetone) to the flask to dissolve the reactants.
- Reaction: Heat the reaction mixture to a boil and maintain reflux for 6 hours.^[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). TLC monitoring should show the initial formation of an intermediate, likely 4,6-diazido-2-chloropyrimidine-5-carbonitrile, which eventually converts to the final triazide product.^[1]
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Isolation: The product will precipitate out of the solution upon cooling. Isolate the solid product by filtration.
- Purification: Wash the collected solid with water and then a small amount of cold acetone to remove any unreacted starting materials and salts.
- Drying: Dry the purified product under vacuum to obtain 2,4,6-triazidopyrimidine-5-carbonitrile as a solid. The reported yield for this procedure is 82%.^{[1][2]}
- Characterization: The final product can be characterized using various spectroscopic methods, including IR, UV, and NMR (¹³C, ¹⁵N), as well as mass spectrometry to confirm its identity and purity.^{[1][3]}

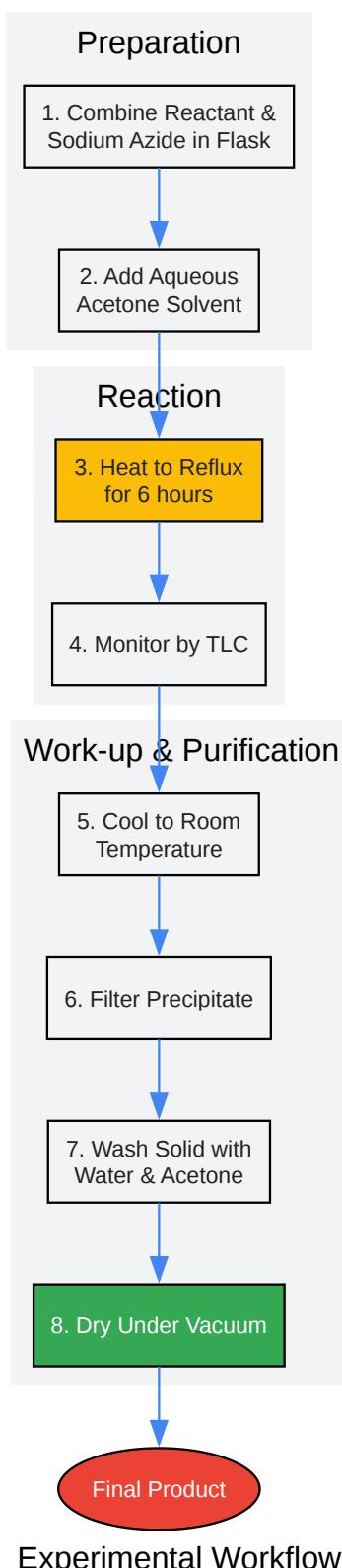
Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Reaction scheme for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile.



Experimental Workflow

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References

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